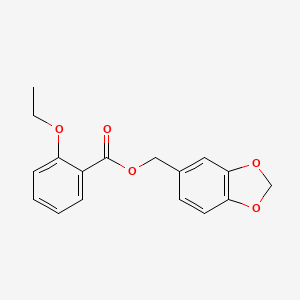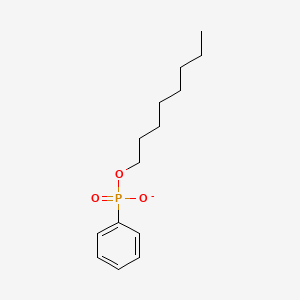
1,2,3-Trithiepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trithiepane is a sulfur-containing heterocyclic compound with the molecular formula C4H8S3 It is characterized by a seven-membered ring structure consisting of three sulfur atoms and four carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-Trithiepane can be synthesized through the reaction of bis(trimethylsilyl) sulfide with substituted thiiranes under the catalysis of tetra-butylammonium fluoride. This reaction leads to the formation of 3,7-disubstituted-1,2,5-trithiepanes through a regioselective reaction of a thiosilane intermediate with another molecule of episulfide, followed by intramolecular oxidation of two sulfur units .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves the use of readily available reagents and standard laboratory equipment. The reaction conditions are generally mild, making the process suitable for scale-up in industrial settings.
化学反応の分析
Types of Reactions: 1,2,3-Trithiepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced sulfur species.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2,3-Trithiepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of sulfur metabolism and enzyme interactions.
Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and catalysts.
作用機序
The mechanism of action of 1,2,3-Trithiepane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Redox Reactions: It can participate in redox reactions, altering the redox state of cells and affecting cellular processes.
類似化合物との比較
1,2,5-Trithiepane: Another sulfur-containing heterocycle with a similar ring structure but different substitution patterns.
1,4,5-Oxadithiepane: Contains both sulfur and oxygen atoms in the ring, leading to different chemical properties.
1,4-Dithiane: A six-membered ring with two sulfur atoms, used in similar applications but with different reactivity.
Uniqueness of 1,2,3-Trithiepane: this compound is unique due to its specific ring structure and the presence of three sulfur atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
6576-92-7 |
|---|---|
分子式 |
C4H8S3 |
分子量 |
152.3 g/mol |
IUPAC名 |
trithiepane |
InChI |
InChI=1S/C4H8S3/c1-2-4-6-7-5-3-1/h1-4H2 |
InChIキー |
ISTXTKFPGUVKMM-UHFFFAOYSA-N |
正規SMILES |
C1CCSSSC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


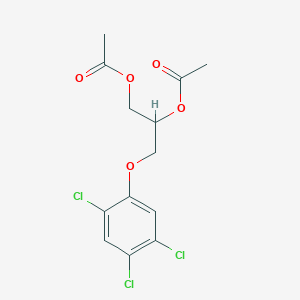

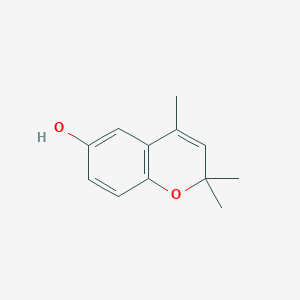
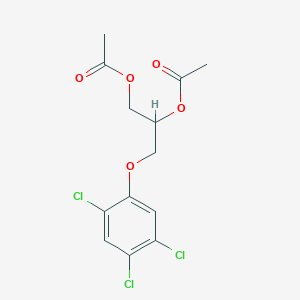
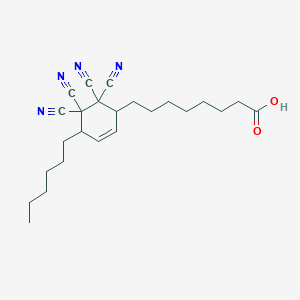
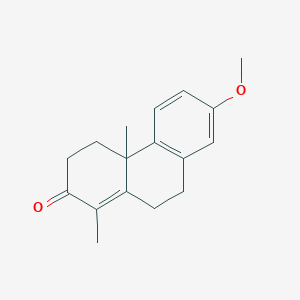
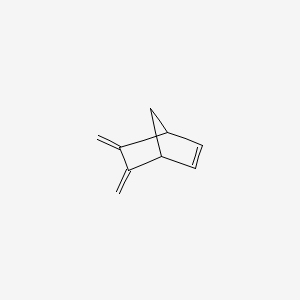
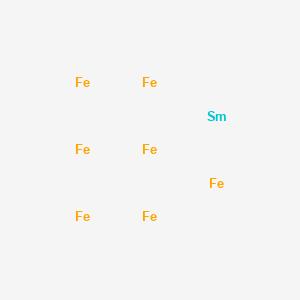
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
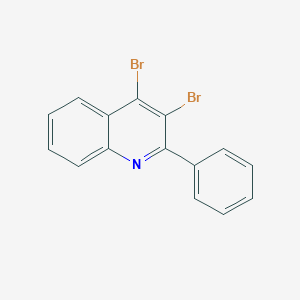
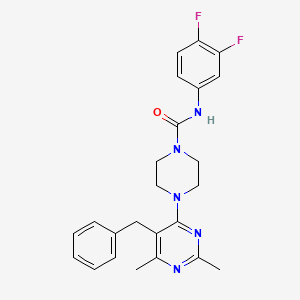
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
